IC 86621

Catalog No.
S548528
CAS No.
404009-40-1
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IC 86621

CAS Number

404009-40-1

Product Name

IC 86621

IUPAC Name

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3

InChI Key

YHKSBKQXCWHTQL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone, IC 86621, IC-86621, IC86621

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O

The exact mass of the compound 1-(2-Hydroxy-4-morpholinophenyl)ethanone is 221.10519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IC-87114 is a cell-permeable, quinazolinone-based ATP-competitive inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ). [REFS-1, REFS-2] As the first widely characterized, highly selective inhibitor for this isoform, its primary value lies in its ability to parse the specific functions of PI3Kδ from those of the ubiquitously expressed PI3Kα and PI3Kβ isoforms. [3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making IC-87114 a critical tool for investigating immune cell function, B-cell malignancies, and inflammatory responses where isoform-specific pathway inhibition is required to generate unambiguous results. [REFS-1, REFS-4]

Substituting IC-87114 with a non-selective, pan-PI3K inhibitor like LY294002 fundamentally compromises experimental validity. Pan-inhibitors concurrently block PI3Kα and PI3Kβ, isoforms critical for general cellular processes like glucose metabolism and cell survival across nearly all tissues. [1] This lack of specificity makes it impossible to attribute an observed effect solely to the inhibition of PI3Kδ, leading to ambiguous data and potentially incorrect conclusions about the role of immune-specific signaling pathways. [2] Procuring the isoform-selective IC-87114 is therefore a prerequisite for studies designed to isolate the specific contribution of PI3Kδ in hematopoietic cell lines or models of inflammation and B-cell-driven processes. [3]

Definitive Isoform Selectivity: Quantified Advantage Over Pan-Inhibitors and Other Class I Isoforms

IC-87114 demonstrates definitive selectivity for PI3Kδ in direct biochemical assays. It is over 100-fold more selective for PI3Kδ compared to the broadly expressed PI3Kα and PI3Kβ isoforms. [1] Its selectivity over the other leukocyte-restricted isoform, PI3Kγ, is approximately 58-fold. [REFS-1, REFS-2] This contrasts sharply with pan-PI3K inhibitors like LY294002, which inhibit α, β, and δ isoforms with similar, micromolar potency, making them unsuitable for isoform-specific research. [3]

Evidence DimensionBiochemical IC50
Target Compound DataIC-87114 vs PI3Kδ: 0.5 µM
Comparator Or BaselineIC-87114 vs PI3Kα: >100 µM | vs PI3Kβ: 75 µM | vs PI3Kγ: 29 µM
Quantified Difference>200x vs p110α; 150x vs p110β; 58x vs p110γ
ConditionsCell-free enzymatic kinase assay.

This quantitative selectivity is the primary reason to procure IC-87114, as it ensures that observed biological effects can be confidently attributed to PI3Kδ inhibition.

Benchmark Tool Compound: Comparing Potency with the Next-Generation Derivative, Idelalisib (CAL-101)

IC-87114 served as the foundational scaffold for the development of more potent PI3Kδ inhibitors, including the clinically approved drug Idelalisib (CAL-101). [1] While IC-87114 inhibits PI3Kδ with a potent IC50 of 0.5 µM, Idelalisib was optimized for significantly higher potency, exhibiting an IC50 of approximately 0.019 µM (19 nM) in comparable assays. [REFS-1, REFS-2] This positions IC-87114 as the well-characterized, extensively published benchmark tool, while Idelalisib is the appropriate choice for applications requiring maximal potency or stronger clinical translatability.

Evidence DimensionBiochemical IC50 vs PI3Kδ
Target Compound DataIC-87114: 0.5 µM (500 nM)
Comparator Or BaselineIdelalisib (CAL-101): 0.019 µM (19 nM)
Quantified DifferenceIdelalisib is approximately 26-fold more potent than IC-87114.
ConditionsCell-free enzymatic kinase assay.

Buyers select IC-87114 as the established reference compound with a large body of literature, ideal for validating PI3Kδ's role, before potentially moving to higher-potency analogs.

Solubility & Handling: Practical Considerations for Stock Solution Preparation

IC-87114 demonstrates sufficient solubility in DMSO for the majority of in vitro experimental workflows, with datasheets reporting achievable concentrations up to 10 mM. While suitable for creating standard stock solutions, this is notably lower than the maximum solubility of its successor, Idelalisib (>59 mg/mL or >140 mM in DMSO), and the non-selective inhibitor LY294002 (~80 mg/mL or ~260 mM in DMSO). [REFS-2, REFS-3] This difference in solubility does not typically limit the utility of IC-87114 at its effective biological concentrations but is a key procurement consideration for applications requiring exceptionally high stock concentrations.

Evidence DimensionMaximum Reported Solubility in DMSO
Target Compound DataIC-87114: ~3.97 mg/mL (10 mM)
Comparator Or BaselineIdelalisib: >59 mg/mL (>142 mM) | LY294002: ~80 mg/mL (~260 mM)
Quantified DifferenceIC-87114 has lower maximum DMSO solubility compared to Idelalisib and LY294002.
ConditionsSolubility in Dimethyl Sulfoxide (DMSO) at room temperature.

This establishes IC-87114 as a practical tool for standard assays, clarifying that its value is in selectivity, not high-concentration solubility, which guides appropriate use-case selection.

Validating PI3Kδ as the Primary Driver in Immune Cell Signaling

For research aiming to prove that a specific B-cell, T-cell, or neutrophil function is dependent on PI3Kδ and not other isoforms. The high selectivity of IC-87114 allows for clear interpretation of results, such as the inhibition of B-cell proliferation or neutrophil chemotaxis, without the confounding effects of blocking PI3Kα/β. [1]

Establishing a Foundational Benchmark for Novel PI3Kδ Inhibitor Development

In drug discovery workflows, IC-87114 serves as the essential benchmark compound. Its well-documented potency and selectivity provide a reliable standard against which new chemical entities targeting PI3Kδ can be quantitatively compared for improvement in activity and properties. [2]

Control Compound for Differentiating Isoform-Specific vs. Pan-PI3K Effects

Used alongside a pan-PI3K inhibitor like LY294002, IC-87114 enables researchers to dissect which cellular outcomes are mediated specifically by PI3Kδ versus those requiring broader inhibition of the PI3K pathway, providing crucial mechanistic insight. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.10519334 Da

Monoisotopic Mass

221.10519334 Da

Heavy Atom Count

16

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

DNA-PK inhibitor III

Dates

Last modified: 08-15-2023
1: Yasaei H, Gozaly-Chianea Y, Slijepcevic P. Analysis of telomere length and function in radiosensitive mouse and human cells in response to DNA-PKcs inhibition. Genome Integr. 2013 Mar 22;4(1):2. doi: 10.1186/2041-9414-4-2. PubMed PMID: 23521760; PubMed Central PMCID: PMC3614538.
2: Chandra G, Alexander V, Lee HW, Jeong LS. Improved synthesis of a DNA-dependent protein kinase inhibitor IC86621. Arch Pharm Res. 2012 Mar;35(4):639-45. doi: 10.1007/s12272-012-0407-1. Epub 2012 May 3. PubMed PMID: 22553056.
3: Yasaei H, Slijepcevic P. Defective Artemis causes mild telomere dysfunction. Genome Integr. 2010 May 26;1(1):3. doi: 10.1186/2041-9414-1-3. PubMed PMID: 20678254; PubMed Central PMCID: PMC2907561.
4: Peddi P, Loftin CW, Dickey JS, Hair JM, Burns KJ, Aziz K, Francisco DC, Panayiotidis MI, Sedelnikova OA, Bonner WM, Winters TA, Georgakilas AG. DNA-PKcs deficiency leads to persistence of oxidatively induced clustered DNA lesions in human tumor cells. Free Radic Biol Med. 2010 May 15;48(10):1435-43. doi: 10.1016/j.freeradbiomed.2010.02.033. Epub 2010 Mar 1. PubMed PMID: 20193758; PubMed Central PMCID: PMC2901171.
5: Yang ES, Wang H, Jiang G, Nowsheen S, Fu A, Hallahan DE, Xia F. Lithium-mediated protection of hippocampal cells involves enhancement of DNA-PK-dependent repair in mice. J Clin Invest. 2009 May;119(5):1124-35. PubMed PMID: 19425167; PubMed Central PMCID: PMC2673855.
6: Bailey SM, Brenneman MA, Halbrook J, Nickoloff JA, Ullrich RL, Goodwin EH. The kinase activity of DNA-PK is required to protect mammalian telomeres. DNA Repair (Amst). 2004 Mar 4;3(3):225-33. PubMed PMID: 15177038.
7: Allen C, Halbrook J, Nickoloff JA. Interactive competition between homologous recombination and non-homologous end joining. Mol Cancer Res. 2003 Oct;1(12):913-20. PubMed PMID: 14573792.

Explore Compound Types